N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a pyrrolidine ring, a fluorophenyl moiety, and an acetamide functional group, which may contribute to its biological activity.
The compound is classified under the category of acetamides and is characterized by its unique molecular structure. Its molecular formula is with a molecular weight of approximately 359.377 g/mol. It has been cataloged in various chemical databases, including PubChem and ChemSpider, which provide essential data for researchers interested in its properties and potential applications .
The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:
The molecular structure of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide can be represented using various chemical notation systems:
InChI=1S/C19H21F2N3O2/c20-15-3-1-13(2-4-15)10-22-19(26)23-11-14-9-18(25)24(12-14)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H2,22,23,26)
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F
This structure indicates the presence of various functional groups that may influence its reactivity and interactions with biological targets .
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide can undergo several chemical reactions typical for amides and related compounds:
The mechanism of action for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide may involve interaction with specific biological targets such as enzymes or receptors. Given its structural features, it is hypothesized that this compound could act as an inhibitor or modulator in biochemical pathways related to neurotransmission or metabolic processes.
Research indicates that similar compounds often target enzymes involved in folic acid synthesis by inhibiting dihydropteroate synthase, which is crucial for bacterial growth . This suggests potential antimicrobial properties that warrant further investigation.
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide shows promise in several scientific fields:
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: